N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide
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Overview
Description
N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide is an amino acid amide.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Assessment
- Study Focus : Microwave-assisted synthesis of derivatives, including compounds similar to N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide.
- Findings : Some derivatives show selective high inhibitory effects against specific bacterial strains and fungal species (Ghazzali, El‐Faham, Abdel-Megeed, Al-farhan, 2012).
Pharmacological Assessment of Novel Acetamide Derivatives
- Study Focus : Synthesis of derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents.
- Findings : Certain compounds possess activities comparable with standard drugs due to the presence of specific groups in their structure (Rani, Pal, Hegde, Hashim, 2016).
N-Monomethylation of Primary Aryl Amines
- Study Focus : Efficient method for specific synthesis of N-monomethylarylamines, which are structurally related to the compound .
- Findings : This method is useful for synthesizing compounds that may be applied in amyloid imaging for Alzheimer’s disease (Peng, Liu, Tang, Cai, Pike, 2009).
Spiro-Meisenheimer Adduct Formation and Rearrangement
- Study Focus : Study on the cyclization and rearrangement of compounds similar to this compound.
- Findings : Insight into the cyclization process of certain compounds, which is relevant for understanding the chemical behavior of similar molecules (Macháček, Hassanien, Štěrba, 1986).
Chemoselective Acetylation in Drug Synthesis
- Study Focus : Chemoselective monoacetylation of the amino group of 2-aminophenol, relevant to the synthesis of molecules like this compound.
- Findings : Shows a method for synthesizing intermediates in the natural synthesis of antimalarial drugs (Magadum, Yadav, 2018).
Synthesis and Biological Screening of Acetamide Derivatives
- Study Focus : Synthesis and screening of derivatives for antimicrobial and hemolytic activity.
- Findings : Some derivatives exhibit significant biological activity, suggesting potential applications in developing new therapeutic agents (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, Subhani, 2017).
Synthesis and Pharmacological Evaluation of S-Acetamide Derivatives
- Study Focus : Synthesis of derivatives as potential anticonvulsants.
- Findings : Some compounds show moderate anticonvulsant activity, indicating potential use in treating convulsive disorders (Severina, Skupa, Voloshchuk, Georgiyants, 2020).
Antifungal Agent Development
- Study Focus : Development of derivatives as broad-spectrum antifungal agents.
- Findings : Certain compounds show promising antifungal activity against various fungi species (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, Marchand, 2015).
Properties
Molecular Formula |
C18H23BrN4O3S |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide |
InChI |
InChI=1S/C18H23BrN4O3S/c1-4-20-16-10-9-13(27(25,26)23(2)3)11-17(16)21-12-18(24)22-15-8-6-5-7-14(15)19/h5-11,20-21H,4,12H2,1-3H3,(H,22,24) |
InChI Key |
FJQOFAPRFVRUND-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NCC(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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